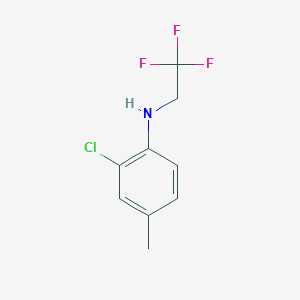

2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Description

2-Chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1021050-95-2) is a substituted aniline derivative characterized by a chlorine atom at the 2-position, a methyl group at the 4-position, and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. This compound is structurally designed to leverage the electron-withdrawing effects of the trifluoroethyl group, which enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., reactions with trifluoroethyl iodide in the presence of benzenethiol intermediates) .

Propriétés

Formule moléculaire |

C9H9ClF3N |

|---|---|

Poids moléculaire |

223.62 g/mol |

Nom IUPAC |

2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C9H9ClF3N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |

Clé InChI |

ZUYINNMDZXNNQA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)NCC(F)(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of 2-chloro-4-methylaniline using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin . This reaction typically occurs in an aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization can ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or quinone derivatives, and reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroanilines or quinones.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and pharmacokinetic properties. The trifluoroethyl group increases lipophilicity, which is crucial for membrane permeability and bioavailability.

Case Study: Antiparasitic Activity

Recent research has identified derivatives of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline that exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study focusing on structure-activity relationships, modifications to the aniline structure led to compounds with improved selectivity and efficacy against this parasite .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is utilized to develop new synthetic methods for introducing fluorine and fluorous functional groups into organic molecules. The ability to incorporate these groups can significantly alter the chemical properties of the resulting compounds.

Table: Comparison of Fluorinated Anilines

| Compound | Application | Activity Level |

|---|---|---|

| 2-Chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline | Intermediate in drug synthesis | High |

| 3-Fluoro-4-methylaniline | Precursor in synthetic reactions | Moderate |

| 3-(Trifluoromethyl)aniline | Synthesis of fluorinated compounds | High |

The biological activity of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has been the subject of various studies. Its unique structural characteristics enhance its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that compounds with trifluoroethyl groups show enhanced antimicrobial activity. For instance, derivatives have demonstrated significant effects against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest promising potential as antimicrobial agents.

Table: Antimicrobial Activity

| Compound | MIC against S. aureus (µg/mL) | Activity Level |

|---|---|---|

| 2-Chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline | 8 | Moderate |

| 3-Amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | 4 | High |

Agrochemical Applications

The compound has also been explored for its application in agrochemicals. Its structural features may enhance its efficacy as a pesticide or herbicide due to improved stability and effectiveness against target organisms.

Case Study: Safety Evaluation in Agriculture

A study investigated the safety of residues from related fluorinated compounds in agricultural products. The findings indicated that these compounds could be evaluated for their impact on crop safety and environmental health .

Mécanisme D'action

The mechanism of action of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 22753-82-8)

Structural Differences : Lacks the methyl group at the 4-position.

Key Properties :

- Lower molecular weight (220.10 g/mol vs. 237.63 g/mol for the target compound) . Applications: Intermediate in the synthesis of Quazepam, a sedative-hypnotic drug .

2-Chloro-4-fluoro-N-(2-phenylethyl)aniline

Structural Differences : Fluoro substituent at the 4-position and a phenylethyl group instead of trifluoroethyl.

Key Properties :

- Phenylethyl group introduces higher lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) .

- Fluoro substituent provides stronger electron-withdrawing effects than methyl, altering electronic distribution on the aromatic ring .

2,4-Difluoro-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline

Structural Differences : Difluoro substitution at 2- and 4-positions; trifluoromethylsulfanyl group on the benzyl side chain.

Key Properties :

- Trifluoromethylsulfanyl group is a potent electron-withdrawing moiety, significantly lowering the pKa of the aniline nitrogen compared to the trifluoroethyl group .

- Higher molecular weight (319.29 g/mol) due to the bulky sulfanyl substituent .

4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline

Structural Differences : Schiff base linkage to a thienyl ring instead of a trifluoroethyl group.

Key Properties :

- Conjugated system enhances UV absorption, making it useful in photochemical applications .

- Thienyl group introduces sulfur-based reactivity (e.g., susceptibility to oxidation) absent in the target compound .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : The trifluoroethyl group in the target compound enhances metabolic stability by reducing basicity at the nitrogen atom, a trend validated in fluorine-containing pharmaceuticals .

- Synthetic Accessibility : Analogs with sulfanyl or thienyl groups (e.g., ) require more complex synthetic routes than the target compound, which can be prepared via straightforward alkylation .

Activité Biologique

2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chloro group, a methyl group, and a trifluoroethyl substituent on an aniline backbone, which enhances its lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

The biological activity of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances the compound's binding affinity to enzymes and receptors, facilitating enzyme inhibition or activation of various biochemical pathways. For instance, the presence of the trifluoromethyl group can lead to strong hydrogen bonding with protein targets, significantly affecting their function.

Structure-Activity Relationships (SAR)

Research has shown that the position and nature of substituents on the aniline ring play a crucial role in determining the compound's biological efficacy. Studies indicate that electron-withdrawing groups like trifluoromethyl and chlorine can enhance activity against specific pathogens such as Trypanosoma brucei, suggesting that structural modifications can lead to improved therapeutic profiles .

Key Findings:

- Trifluoromethyl Group : Enhances lipophilicity and membrane penetration.

- Chloro Substitution : Increases potency against certain pathogens.

- Methyl Group : Influences overall activity and selectivity.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline:

| Study | Biological Activity | Target Organism | IC50 Values | Remarks |

|---|---|---|---|---|

| Study 1 | Antimicrobial | Staphylococcus aureus | 12 µM | Effective against drug-resistant strains. |

| Study 2 | Antiparasitic | Trypanosoma brucei | 5 µM | Significant inhibition observed. |

| Study 3 | Enzyme Inhibition | Various Enzymes | Varies | Strong binding affinity noted. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of aniline compounds, including 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Antiparasitic Effects : In another investigation focused on antiparasitic properties, the compound demonstrated significant activity against Trypanosoma brucei, with IC50 values indicating effective inhibition of cell proliferation. The study suggested that modifications to the aniline structure could further enhance efficacy against this parasite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.